![molecular formula C10H7FN2O4S2 B12436348 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H7FN2O4S2. It is known for its unique structure, which includes a fluorine atom, a thiazole ring, and a sulfamoyl group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzoic acid derivative. The thiazole ring is then attached through a cyclization reaction involving thiourea and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
科学的研究の応用
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
5-Fluoro-2-(1,3-thiazol-2-ylethynyl)benzoic acid: Similar structure but with an ethynyl group instead of a sulfamoyl group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring instead of a thiazole ring.
Uniqueness
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is unique due to its combination of a fluorine atom, thiazole ring, and sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
特性
分子式 |
C10H7FN2O4S2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
2-fluoro-5-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O4S2/c11-8-2-1-6(5-7(8)9(14)15)19(16,17)13-10-12-3-4-18-10/h1-5H,(H,12,13)(H,14,15) |
InChIキー |
XOMFKJWUTSOYHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
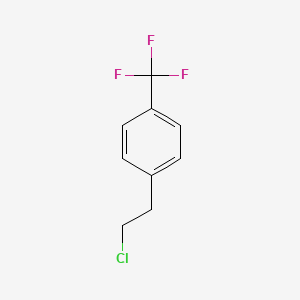
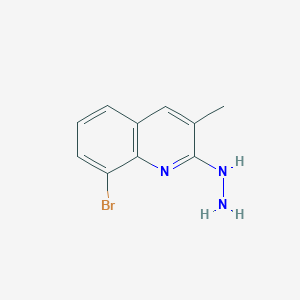
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
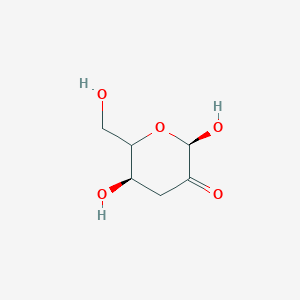
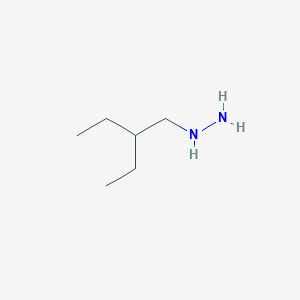
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
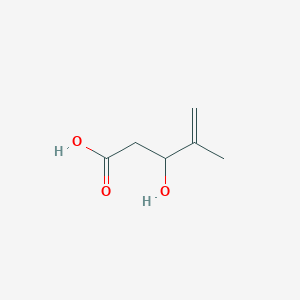
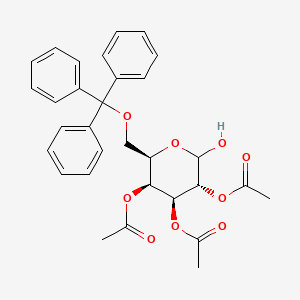
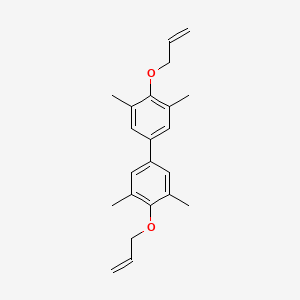


![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)
